Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine
Description
Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a morpholine ring at position 3 and a diethylaminomethyl group at position 3.
Properties
Molecular Formula |
C11H21N5O |
|---|---|
Molecular Weight |
239.32 g/mol |
IUPAC Name |
N-ethyl-N-[(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H21N5O/c1-3-15(4-2)9-10-12-11(14-13-10)16-5-7-17-8-6-16/h3-9H2,1-2H3,(H,12,13,14) |
InChI Key |
WSIFIIXZKPNUOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC(=NN1)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Core Strategy and General Approach
The synthesis of Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine predominantly follows a multi-step heterocyclic construction involving:
- Formation of the 1,2,4-triazole core ,
- Introduction of the morpholine ring at the 3-position of the triazole,
- Alkylation with diethylamine to append the methylamine moiety.
This approach ensures modularity and allows for optimization at each step, as detailed in recent literature and experimental reports.
Stepwise Synthesis Pathway
Specific Synthesis Example
A representative synthesis involves the initial formation of a triazole precursor followed by morpholine substitution at the 5-position, and subsequent alkylation to install the diethylamine group. This method is supported by the literature on heterocyclic alkylation and substitution reactions, ensuring high regioselectivity and yield.
Reaction Conditions and Optimization
Cyclization of Triazole Core
- Reagents : Hydrazine derivatives, nitriles, or amidrazones.
- Conditions : Reflux in ethanol or acetic acid, with catalysts such as zinc chloride or phosphoric acid.
- Optimization : Use of microwave-assisted synthesis has shown to reduce reaction times and improve yields.
Alkylation with Diethylamine
- Method : N-alkylation of the methyl group attached to the triazole-morpholine intermediate.
- Reagents : Diethylamine, potassium carbonate or sodium hydride.
- Conditions : Room temperature to mild heating (25–50°C), in solvents like acetonitrile or tetrahydrofuran (THF).
- Yield Enhancement : Using excess diethylamine and maintaining an inert atmosphere minimizes side reactions.
Data Tables and Reaction Optimization
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Triazole ring formation | Hydrazine derivative + nitrile | Ethanol | Reflux | 4–6 hours | 75–85 | Microwave irradiation can reduce time |
| Morpholine substitution | Morpholine + triazole derivative | DMF | 100°C | 12 hours | 80–90 | Excess morpholine improves conversion |
| Alkylation with diethylamine | Diethylamine + intermediate | THF | 25–50°C | 8–12 hours | 70–85 | Inert atmosphere reduces byproduct formation |
Literature Insights and Research Discoveries
Heterocyclic Synthesis Innovations
Recent advances include microwave-assisted cyclizations that significantly improve reaction efficiency and yield, as demonstrated in heterocyclic compound synthesis. For example, the use of microwave irradiation in the formation of 1,2,4-triazoles has yielded yields exceeding 90% with reduced reaction times.
Nucleophilic Substitution and Alkylation
Studies have shown that potassium carbonate or sodium hydride are effective bases for alkylation reactions, providing high regioselectivity and minimizing side reactions. The choice of solvent, particularly polar aprotic solvents like DMF or acetonitrile, enhances nucleophilicity and reaction rates.
Catalytic Methods and Green Chemistry
The application of copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored for functionalizing heterocyclic cores, offering a versatile route for introducing various substituents, including the methylamine group, under mild conditions with high efficiency.
Summary of Key Findings
Chemical Reactions Analysis
Types of Reactions
Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the diethylamine group can participate in hydrogen bonding or electrostatic interactions with biological molecules.
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Core Heterocycle Variations :
- The target compound’s 1,2,4-triazole core is shared with most analogs (e.g., ). However, introduces a tetrazine core fused with triazole, which significantly alters electronic properties and applications (e.g., energetic materials).
Substituent Effects: Morpholine vs. Piperazine: Replacing morpholine (oxygen-containing) with 4-methylpiperazine (nitrogen-rich) in may reduce solubility but enhance basicity, affecting binding to biological targets. Diethylaminomethyl vs. Thioether: The diethylaminomethyl group in the target compound contrasts with thioether linkages in , which improve antimicrobial activity but may reduce metabolic stability.
Biological Activity Trends :
- Morpholine-containing compounds (e.g., ) are often explored for CNS or anticancer applications due to their balanced solubility and lipophilicity.
- Thioether-substituted triazoles () exhibit potent antimicrobial effects, suggesting that the target compound’s diethylamine group might be optimized for similar applications if paired with appropriate pharmacophores.
Synthetic Methodologies :
- Alkylation with halides (e.g., ) or coupling reactions (e.g., ) are common for introducing substituents. The target compound’s synthesis likely involves morpholine coupling to a triazole intermediate, followed by diethylamine alkylation.
Research Implications and Gaps
- Theoretical vs. Empirical Data : While structural comparisons provide insights, empirical data on the target compound’s bioactivity, toxicity, and pharmacokinetics are absent in the evidence.
- Contradictions : Morpholine derivatives () are prioritized for drug design, whereas sulfur-containing analogs () dominate antimicrobial research. This highlights substituent-driven specialization.
- Future Directions : Computational modeling (e.g., molecular docking ) and in vitro assays are needed to validate hypothesized activities.
Biological Activity
Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine, a compound characterized by its unique triazole structure and morpholine substituent, has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of 211.26 g/mol. Its structural features include a triazole ring which is known for its biological activity in various medicinal contexts.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives that demonstrated potent antifungal activity against several strains of fungi. The triazole scaffold is particularly effective due to its ability to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi .
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. Triazole derivatives have shown efficacy against β-coronaviruses by inhibiting specific kinases involved in viral replication. For instance, modifications to the triazole structure have resulted in enhanced potency against viral targets such as CSNK2A2, with improvements noted in both selectivity and efficacy .
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies have reported that triazole-containing compounds can effectively induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives with specific substitutions on the triazole ring displayed IC values in the micromolar range against various cancer cell lines, demonstrating their potential as chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in metabolic pathways is a significant factor in its antimicrobial and anticancer activities.
- Receptor Interaction : The presence of the morpholine group enhances binding affinity to various biological receptors, facilitating improved pharmacological effects.
- Cellular Uptake : The lipophilicity of the compound allows for efficient cellular uptake, enhancing its bioavailability and therapeutic efficacy.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via multi-step protocols involving: (i) Condensation reactions between morpholine and triazole precursors under basic conditions (e.g., K₂CO₃/THF) to form the triazole-morpholine core . (ii) S-alkylation or N-alkylation steps to introduce the diethylamine group, using alkyl halides in alkaline media at room temperature . (iii) Purification via column chromatography or recrystallization from ethanol/water mixtures.
- Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of morpholine derivatives to minimize byproducts .
Q. How can spectroscopic and crystallographic methods characterize the compound’s structure?
- Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., morpholine N-CH₂, triazole C-H) and confirm substitution patterns .
- IR : Detect N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
- Crystallography :
- Use single-crystal X-ray diffraction (SHELX programs) to resolve bond lengths/angles and hydrogen-bonding networks. Refinement with SHELXL accounts for disorder or twinning .
Q. What preliminary biological activities have been reported for similar triazole-morpholine hybrids?
- Antimicrobial Activity : Analogous compounds inhibit ketol-acid reductoisomerase (branch-chain amino acid biosynthesis) via triazole-morpholine interactions with the enzyme’s active site .
- Anticancer Potential : Morpholine derivatives disrupt cancer cell membranes due to enhanced lipophilicity; evaluate via MTT assays .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) in resolving this compound’s structure be addressed?
- Twinning : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals .
- Disorder : Apply PART/SUMP restraints to model split positions for flexible alkyl chains or morpholine rings .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., N-H⋯N hydrogen bonds) .
Q. What computational strategies (e.g., DFT, docking) are suitable for studying electronic properties and target interactions?
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to map electrostatic potential (MEP) surfaces and identify nucleophilic/electrophilic sites .
- Molecular Docking : Screen against ketol-acid reductoisomerase (PDB: 1YVE) using AutoDock Vina. Prioritize binding poses with triazole N-atoms forming H-bonds to Thr/K residues .
Q. How do substituent modifications (e.g., morpholine vs. piperazine) affect structure-activity relationships (SAR)?
- Morpholine vs. Piperazine :
- Morpholine’s oxygen atom enhances hydrogen-bond acceptor capacity, improving target affinity compared to piperazine’s NH group .
- Test analogs by replacing morpholine with bulkier groups (e.g., tert-butyl) to assess steric effects on bioactivity .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill kinetics to rule out false positives .
- Target Validation : Use CRISPR knockouts (e.g., ilvC in E. coli) to confirm specificity for ketol-acid reductoisomerase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
